molecular formula C12H13Cl2N3O B13252753 N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B13252753
M. Wt: 286.15 g/mol
InChI Key: VOZQYXCJDDKWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and a cyclopropanamine moiety. Its molecular formula is C₁₂H₁₃ClN₃O·HCl, with a molecular weight of 286.16 g/mol (free base: 249.7 g/mol) .

Properties

Molecular Formula

C12H13Cl2N3O

Molecular Weight

286.15 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C12H12ClN3O.ClH/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8;/h1-4,8,14H,5-7H2;1H

InChI Key

VOZQYXCJDDKWKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is commonly synthesized by cyclization of acyl hydrazides with appropriate carboxylic acid derivatives or their activated forms (acid chlorides or esters). For the 2-chlorophenyl substitution, 2-chlorobenzoic acid derivatives are employed.

Typical procedure:

  • Preparation of 2-chlorobenzohydrazide by reacting 2-chlorobenzoic acid with hydrazine hydrate.
  • Cyclodehydration of the hydrazide with carbonyl diimidazole (CDI) or phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

Coupling with Cyclopropanamine

The halomethylated oxadiazole intermediate is then reacted with cyclopropanamine or its hydrochloride salt to afford the target compound.

Reaction conditions:

  • Nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base such as triethylamine or potassium carbonate may be used to neutralize the formed acid and drive the reaction.
  • Temperature control between room temperature to mild heating (40–80 °C) to optimize yield.

Formation of the Hydrochloride Salt

The free amine product is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by stirring in anhydrous hydrogen chloride in an organic solvent such as ethereal solution or isopropanol.

Alternative Synthetic Routes

Cyclopropanation Approach

Some patents and literature describe the synthesis of cyclopropanamine derivatives starting from alkenes via cyclopropanation reactions using reagents like trimethylsulfoxonium iodide in the presence of strong bases (NaH or NaOH) in DMSO. This approach can be used to prepare the cyclopropane moiety before coupling with the oxadiazole intermediate.

Hydrazide Intermediate Route

Another approach involves preparing a hydrazide intermediate from the cyclopropanecarboxylic acid, which is then cyclized to the oxadiazole ring system. This method can streamline the synthesis by building the oxadiazole directly onto the cyclopropane framework.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Notes
1 2-Chlorobenzoic acid Hydrazine hydrate, reflux in ethanol 2-Chlorobenzohydrazide Hydrazide formation
2 2-Chlorobenzohydrazide CDI or POCl3, heat 5-(2-chlorophenyl)-1,3,4-oxadiazole Cyclization to oxadiazole
3 Oxadiazole compound Formaldehyde + HCl or paraformaldehyde + HBr Halomethylated oxadiazole Halomethylation
4 Halomethylated oxadiazole + cyclopropanamine DMF/DMSO, base (Et3N or K2CO3), 40–80 °C N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Nucleophilic substitution
5 Free amine compound HCl gas or HCl in ether Hydrochloride salt of target compound Salt formation

Research and Patent Data Supporting Synthesis

  • Patent EP2644590A1 outlines cyclopropanation methods for cyclopropanamine derivatives, emphasizing the use of trimethylsulfoxonium iodide and bases in DMSO, which can be adapted for the cyclopropanamine moiety synthesis prior to coupling with oxadiazole.

  • Patent US20120316147A1 and related literature describe synthetic strategies for oxadiazole derivatives with various substitutions, supporting the cyclization and halomethylation steps.

  • The compound's inhibitory activity against PDGF receptor kinase and related biological activities have been documented in patent EP4516777NWA2, which includes synthetic details for similar oxadiazole-cyclopropanamine structures.

  • PubChem and ChemSrc databases provide molecular formula, weight, and structural identifiers but limited synthetic details; however, these confirm the compound's identity and basic physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different amine and oxide forms, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

  • Molecular Formula : C₁₂H₁₃BrClN₃O
  • Molecular Weight : 330.61 g/mol
  • Key Differences : Bromine substitution at the phenyl ring increases molecular weight and polarizability compared to chlorine. This may enhance lipophilicity and membrane permeability but could reduce metabolic stability .

N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylamine

  • Molecular Formula : C₁₂H₁₂ClN₃O
  • Molecular Weight : 249.7 g/mol
  • This positional isomerism may influence target selectivity .

Dichlorophenyl Derivatives

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives

  • Example Compound : 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives .
  • Biological Activity : Demonstrated selective cytotoxicity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 μg/mL), outperforming other analogs in the study .
  • Key Differences : Additional chlorine at the 4-position enhances halogen bonding interactions but increases molecular weight (e.g., C₁₀H₇Cl₂N₃O for base structures). This modification correlates with improved anticancer efficacy but may elevate toxicity risks .

Functionalized 1,3,4-Oxadiazoles with Diverse Moieties

LMM5 and LMM11 (Antifungal Agents)

  • Structures :
    • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
  • Biological Activity : Effective against Candida albicans via thioredoxin reductase inhibition.
  • Key Differences : Sulfamoyl and benzamide groups replace the cyclopropanamine moiety, broadening antifungal utility but reducing structural similarity to the target compound .

Thiazolylmethyl-Oxadiazole Derivatives

  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) .
  • Molecular Weight : 375–389 g/mol (higher than the target compound).

Biological Activity

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C9H10ClN3O
  • Molecular Weight: 211.65 g/mol
  • CAS Number: Not specified in the sources but related to the oxadiazole derivatives.

The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole moiety. Oxadiazoles are known for their diverse pharmacological activities, including:

  • Antimicrobial properties: Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains.
  • Anticancer activity: The compound exhibits antiproliferative effects on several cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.

Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives of oxadiazoles against different cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against:

  • Breast cancer cells (MCF-7)
  • Colon cancer cells (HT-29)
  • Lung cancer cells (A549)

The highest activity was noted for compounds with electron-withdrawing groups on the phenyl ring, suggesting that substitution patterns significantly influence biological activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds with similar structural frameworks. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at micromolar concentrations. This suggests potential use as antimicrobial agents in clinical settings .

Case Studies

  • In Vivo Efficacy in Animal Models
    In a preclinical study involving mice models of tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.
  • Toxicology Studies
    Toxicological assessments indicated that the compound exhibited low toxicity profiles at therapeutic doses. Long-term studies showed no significant adverse effects on liver or kidney functions in animal models .

Data Summary Table

Activity TypeCell Lines/OrganismsConcentration (µM)Observed Effect
AntiproliferativeMCF-71070% inhibition of growth
HT-291065% inhibition of growth
A5491060% inhibition of growth
AntimicrobialE. coli5Complete inhibition
S. aureus5Complete inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.